molecular formula C20H26ClN5O2S B2678171 N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine CAS No. 2380083-44-1

N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B2678171
CAS No.: 2380083-44-1
M. Wt: 435.97
InChI Key: ZYJXYBROKXMSLW-UHFFFAOYSA-N
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Description

N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound that belongs to the class of sulfonamides and piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-4-fluorobenzamide
  • 1-(4-chlorobenzenesulfonyl)piperidin-4-yl]carbamate

Uniqueness

N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonyl group and a pyrimidine moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-N-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O2S/c1-24(2)19-13-20(23-14-22-19)26(15-7-8-15)16-9-11-25(12-10-16)29(27,28)18-6-4-3-5-17(18)21/h3-6,13-16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJXYBROKXMSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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